molecular formula C16H14O6 B1676931 Nanafrocin CAS No. 52934-83-5

Nanafrocin

Cat. No. B1676931
CAS RN: 52934-83-5
M. Wt: 302.28 g/mol
InChI Key: ZCJHPTKRISJQTN-JGVFFNPUSA-N
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Description

Nanafrocin, also known as [(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-naphtho[2,3-c]pyran-3-yl]acetic acid, is a chemical compound . It was first isolated as orange needles from a culture of Streptomyces rosa var. notoensis . It is known to be active against Gram-positive bacteria, Trichophyton, and Mycoplasma and is useful as a medicament for humans and animals .


Synthesis Analysis

A new, rapid, and efficient method, multiple reaction monitoring liquid chromatography–tandem mass spectrometry, has been developed for analysis of nanafrocin in foodstuffs of animal origin . The researchers used a C18 stationary phase coupled with triple-quadrupole tandem mass spectrometry in negative-electrospray mode .


Molecular Structure Analysis

The molecular formula of Nanafrocin is C16H14O6 . Its average mass is 302.279 Da and its monoisotopic mass is 302.079041 Da .


Chemical Reactions Analysis

The researchers developed a method for the analysis of nanafrocin in foodstuffs of animal origin using multiple reaction monitoring liquid chromatography–tandem mass spectrometry . The limits of detection (LOD) and quantification (LOQ) were 0.005 and 0.01 mg kg −1, respectively, in the matrixes .


Physical And Chemical Properties Analysis

Nanafrocin has a density of 1.5±0.1 g/cm3, a boiling point of 601.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 73.5±0.4 cm3, and it has 6 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Analysis in Foodstuffs

Nanafrocin's presence in foodstuffs of animal origin can be efficiently identified and quantified using a liquid chromatography–tandem mass spectrometry method. This method, which utilizes a C18 stationary phase coupled with triple-quadrupole tandem mass spectrometry, has proven effective in detecting nanafrocin residues in various animal-origin foodstuffs. It offers a rapid and efficient approach for ensuring food safety by monitoring nanafrocin levels (Cheng et al., 2010).

Role in Gastric Mucus Output

The effect of prostaglandins, including those similar to nanafrocin, on gastric mucus output has been studied, highlighting its potential role in gastrointestinal health. The study found that prostaglandins can influence the secretion of gastric mucus, which is crucial for protecting the stomach lining and maintaining digestive health (Johansson & Kollberg, 1979).

Photodynamic Therapy in Cancer

Nanafrocin derivatives have been explored as potential photosensitizers in photodynamic therapy (PDT) for cancer treatment. PDT is an emerging treatment method that uses light-sensitive compounds to target and destroy cancer cells. Research on porphyrin-type derivatives, including nanafrocin-related compounds, has shown promise in developing effective cancer therapies (Gomes et al., 2018).

N-Glycan Structures in Biotechnology

Nanafrocin's influence on N-glycan structures of recombinant proteins has been studied, providing insights into biotechnological applications. Understanding these glycosylation patterns is crucial for the production of effective biopharmaceuticals (Gawlitzek et al., 2000).

Neuromedicine Applications

Studies on nanafrocin-related compounds have revealed potential applications in neuromedicine. For example, the administration of N-acetylneuraminic acid, a compound related to nanafrocin, has shown to ameliorate atherosclerosis in mice models. This suggests potential therapeutic applications in treating cardiovascular diseases (Guo et al., 2016).

Glycoprotein Studies

Nanafrocin's role in the structure and function of glycoproteins has beenexplored, with a focus on its effect on neuraminidase activity. Understanding the action of neuraminidase on glycoproteins, such as gangliosides, is important for elucidating mechanisms of diseases and developing therapeutic strategies. Studies have revealed the specific interactions and effects of neuraminidase on various types of glycoproteins, contributing to our understanding of cell biology and pathology (Burton, 1963).

Drug Binding Interaction Analysis

Research has been conducted to understand the binding interaction mechanisms of N-acetylneuraminic acid with proteins, which is key to drug design and development. The study employed spectroscopy and computational methods to analyze these interactions, providing valuable insights for pharmaceutical applications (Karthikeyan et al., 2018).

Neuroprotective Properties

Nanafrocin-related compounds like crocin have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. Research has shown that crocin can improve memory and reduce cell apoptosis, highlighting its potential as a therapeutic agent (Asadi et al., 2015).

Enhanced Biocatalyst Production

Efforts to enhance the production of N-acetyl-d-neuraminic acid, a compound related to nanafrocin, have been made using biocatalyst engineering. This research is crucial for developing cost-effective and efficient production methods for medically significant compounds (Lin et al., 2013).

Safety And Hazards

Nanafrocin has acute toxicity with an LD50 (intra-peritoneal injection) in mice of 28.2 mg kg −1 . To ensure the dietary safety of consumers, the Positive List System (Ministry of Health, Labor, and Welfare, Japan) has been established to indicate the maximum tolerance level (MRL 0.03 mg kg −1) for veterinary medicinal products, including nanafrocin, in foodstuffs of animal origin .

properties

IUPAC Name

2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHPTKRISJQTN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018642
Record name Nanafrocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nanaomycin A

CAS RN

52934-83-5
Record name Nanaomycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52934-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nanafrocin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nanafrocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nanaomycin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NANAFROCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XBV72641V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Cheng, S Wang, K Guo, D Zhang, J Guo, W Sun… - Chromatographia, 2010 - Springer
… , has been developed for analysis of nanafrocin in foodstuffs of animal origin. The … nanafrocin varied from 71 to 101%. The results show that identification and quantification of nanafrocin …
Number of citations: 2 link.springer.com
J Kumazawa, M Yagisawa - Journal of infection and chemotherapy, 2002 - Elsevier
It is well-known that Japan was the third country, after the United States and the United Kingdom, to become self-sufficient in penicillin manufacture, as early as 1948. Besides the …
Number of citations: 102 www.sciencedirect.com
Z Huang, LX Hu, JB Yang, YS Liu, LY He… - Environment …, 2023 - Elsevier
Swine farms contaminated the surrounding environment through manure application and biogas slurry irrigation, hence causing the wide residual of multiple antimicrobial drugs (ADs) …
Number of citations: 4 www.sciencedirect.com
Y Hosoi, T Asai, R Koike, M Tsuyuki… - Rev sci tech Off Int …, 2014 - researchgate.net
The use of veterinary antimicrobial agents in animals can result in the emergence and selection of resistant bacteria in food-producing animals. This study elucidated the use of …
Number of citations: 27 www.researchgate.net
M Sharman, M Thomas - EFSA Supporting Publications, 2009 - Wiley Online Library
Two separate surveys have been conducted in order assist with an evaluation of veterinary medicinal product use in third countries. The first survey produced data on the volume (metric …
Number of citations: 2 efsa.onlinelibrary.wiley.com
堀江正一, 小林晴美, 石井里枝, 井部明広… - 食品衛生学 …, 2008 - jstage.jst.go.jp
畜産食品中に残留するペニシリン系抗生物質 (PCs), セファロスポリン系抗生物質 (CEs), テトラサイクリン系抗生物質 (TCs), マクロライド系抗生物質 (MLs), キノロン系抗菌剤 (QNs) などを中心とした…
Number of citations: 7 www.jstage.jst.go.jp
乙丸孝之介, 久林朋憲, 有木洋一 - 家畜診療= Journal of livestock …, 2006 - cir.nii.ac.jp
第31回家畜診療等技術全国研究集会入賞論文 牛の皮膚糸状菌症に対する治療の検討 | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索フォームへ移動 …
Number of citations: 0 cir.nii.ac.jp

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